Researchers are exploring the use of 2-EHA in the development of drug delivery systems. Its ability to form copolymers with specific properties, such as biodegradability and controlled drug release, makes it a promising candidate. Studies have shown that 2-EHA-based copolymers can effectively encapsulate and deliver various drugs, including anticancer agents and vaccines [].
2-EHA can be used to create hydrogels, which are three-dimensional networks that mimic the natural extracellular matrix. These hydrogels can provide a supportive environment for cell growth and differentiation, making them valuable tools in tissue engineering research. Studies have demonstrated the use of 2-EHA-based hydrogels for culturing various cell types, including skin cells and stem cells [].
2-EHA can be used to develop biosensors for the detection of various biological molecules. Its ability to be modified with specific recognition elements allows it to bind to target molecules, generating a measurable signal. Research suggests that 2-EHA-based biosensors can be used for the detection of glucose, proteins, and even bacteria [].
-EHA is a versatile building block for creating new polymers with tailored properties. Researchers are exploring its use in the development of new materials with diverse applications, including:
2-Ethylhexyl acrylate is an organic compound categorized as an ester of acrylic acid and 2-ethylhexanol. It appears as a colorless, transparent liquid that is flammable and possesses a characteristic odor. The compound is known for its high reactivity, particularly in polymerization processes, making it a valuable monomer in the production of various polymers and copolymers. Its chemical formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.26 g/mol. The compound has a boiling point of around 213 °C and a freezing point of -90 °C .
2-Ethylhexyl acrylate readily undergoes addition reactions due to its double bond, allowing it to polymerize and copolymerize with various monomers. It can react with other acrylates, methacrylates, styrenes, and vinyl compounds. The reactivity ratios for copolymerization with styrene and methyl methacrylate have been calculated as follows:
The biological activity of 2-ethylhexyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It can cause skin irritation and may lead to allergic reactions upon contact. Inhalation of vapors can result in drowsiness and convulsions. Studies indicate that it reacts with non-protein thiol groups, leading to the formation of thioethers and mercapturic acids that are excreted in urine or bile . Although some tests have shown slight genotoxic effects, no significant carcinogenic potential has been established in long-term studies .
The primary method for synthesizing 2-ethylhexyl acrylate involves the direct esterification of acrylic acid with 2-ethylhexanol, typically catalyzed by acid catalysts under controlled conditions to minimize side reactions. This process can be conducted continuously or batch-wise, depending on production requirements. Additionally, polymerization inhibitors are often added to prevent premature polymerization during storage, necessitating that the compound be stored in an oxygen-rich environment .
2-Ethylhexyl acrylate is widely used across various industries due to its versatility:
Interaction studies have focused on the reactivity of 2-ethylhexyl acrylate with various chemical agents. It has been noted that the compound can react vigorously with strong oxidants, leading to hazardous conditions such as explosive polymerization when exposed to heat or light. Additionally, its interactions with biological systems have raised concerns regarding inhalation exposure in industrial settings, highlighting the need for proper safety measures during handling .
Several compounds share structural similarities with 2-ethylhexyl acrylate, including:
Compound | Molecular Formula | Boiling Point | Unique Characteristics |
---|---|---|---|
2-Ethylhexyl Acrylate | C₁₀H₁₈O₂ | ~213 °C | High reactivity; used in pressure-sensitive adhesives |
Butyl Acrylate | C₈H₁₄O₂ | ~168 °C | Lower viscosity; used in coatings |
Ethyl Acrylate | C₄H₆O₂ | ~99 °C | Lower molecular weight; faster polymerization |
Methyl Methacrylate | C₅H₈O₂ | ~100 °C | Forms rigid polymers; used in PMMA |
This table illustrates the distinctions among these compounds based on their molecular properties and applications, highlighting the unique position of 2-ethylhexyl acrylate within this group .
Irritant